
(R)-Praziquantel-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Praziquantel-d11 is a deuterated form of ®-Praziquantel, a chiral compound used primarily as an anthelmintic agent. The deuterium atoms in ®-Praziquantel-d11 replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is particularly significant in the study of drug metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Praziquantel-d11 typically involves the incorporation of deuterium atoms into the ®-Praziquantel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of ®-Praziquantel-d11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.
化学反应分析
Asymmetric Hydrogenation
-
Intermediate : Cyclohexanecarbonyl-tetrahydroisoquinoline derivatives are subjected to asymmetric hydrogenation using chiral catalysts (e.g., Rhodium-BINAP complexes) to yield the (R)-enantiomer .
-
Deuterium Incorporation : Deuterated cyclohexane carboxylic acid is used in acylation reactions to introduce the d11 label at specific positions .
Enzymatic Resolution
-
Dynamic Kinetic Resolution : Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze racemic mixtures, retaining the (R)-enantiomer with >98% enantiomeric excess (ee) .
-
Reagents : Sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) facilitate stereochemical control during reduction steps .
Metabolic and In Vitro Reactivity
(R)-Praziquantel-d11 undergoes enantioselective metabolism, primarily via cytochrome P450 (CYP3A4/5) enzymes:
Primary Metabolic Pathway
-
Hydroxylation : Formation of R-trans-4-OH-PZQ-d11, the major metabolite, through oxidation at the cyclohexyl ring .
-
Pharmacokinetics : Plasma half-life (t₁/₂) of R-Praziquantel-d11 is 1.1 h , compared to 6.4 h for R-trans-4-OH-PZQ-d11 .
Table 2: Pharmacokinetic Parameters of this compound and Metabolite
Parameter | This compound | R-trans-4-OH-PZQ-d11 |
---|---|---|
AUC₀–24h (μg·h/mL) | 9.0 | 188.7 |
Cₘₐₓ (μg/mL) | 0.9 | 13.9 |
tₘₐₓ (h) | 7.0 | 8.7 |
Source |
Structural and Functional Group Reactivity
The reactivity of this compound is governed by its pyrazine-isoquinoline scaffold and deuterated cyclohexane moiety:
Nucleophilic Substitutions
-
Amide Bond Hydrolysis : Susceptible to alkaline conditions (pH >10), yielding cyclohexanecarboxylic acid and tetrahydroisoquinoline derivatives .
-
Deuterium Stability : C-D bonds exhibit slower reaction kinetics compared to C-H, reducing unintended side reactions during synthesis .
Crystallographic Confirmation
-
X-ray Diffraction : Peaks at 2θ = 6.9 ± 0.2° confirm the crystalline structure and deuteration pattern .
Comparative Reactivity with Racemic Praziquantel
This compound shows enhanced chemical stability and metabolic selectivity compared to its racemic counterpart:
Table 3: Reactivity Comparison
Property | This compound | Racemic Praziquantel |
---|---|---|
Solubility (mg/mL) | 0.45 | 0.38 |
Plasma Stability (t₁/₂) |
科学研究应用
®-Praziquantel-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and in the study of drug metabolism.
作用机制
The mechanism of action of ®-Praziquantel-d11 involves its interaction with specific molecular targets, leading to the disruption of cellular processes in parasitic organisms. The compound binds to voltage-gated calcium channels, causing an influx of calcium ions, which leads to muscle contraction and paralysis of the parasite. This ultimately results in the death of the parasite.
相似化合物的比较
Similar Compounds
(S)-Praziquantel: The enantiomer of ®-Praziquantel, with different pharmacological properties.
Deuterated Anthelmintics: Other deuterated compounds used for similar purposes.
Uniqueness
®-Praziquantel-d11 is unique due to its deuterium content, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in the study of drug metabolism and pharmacokinetics, providing insights that are not possible with non-deuterated compounds.
生物活性
(R)-Praziquantel-d11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its significant biological activity as an anthelmintic agent , particularly against schistosomiasis. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Chemical Structure : The molecular formula of this compound is C19H13D11N2O2 with a molecular weight of approximately 323.48 g/mol.
- CAS Number : 1399880-38-6
(R)-Praziquantel acts primarily as a partial agonist of the human 5-HT2B receptor , influencing serotoninergic signaling pathways. This modulation is critical for regulating vascular tone in mesenteric blood vessels, where adult schistosome parasites reside. The compound's activity is supported by its ability to interact with various biological systems, including both host and parasite signaling pathways .
Antischistosomal Activity
This compound exhibits substantial efficacy in treating schistosomiasis. Studies indicate that the active enantiomer (R)-PZQ is significantly more effective than its counterpart (S)-PZQ. In vitro studies have demonstrated that:
- The IC50 values for (R)-PZQ against adult Schistosoma mansoni are around 0.04 μg/ml after 4 hours of incubation, showcasing its potency compared to the racemic mixture .
- In vivo studies revealed that a single oral dose of 400 mg/kg of (R)-PZQ achieved a 100% reduction in worm burden, while the S-enantiomer showed only a 19% reduction .
Pharmacokinetics
Pharmacokinetic studies highlight the differences between the enantiomers:
Parameter | Total PZQ | R-Praziquantel | S-Praziquantel |
---|---|---|---|
AUC ∞ (ng h/mL) | 1281.9 | 186.9 | 1035.2 |
C max (ng/mL) | 346.4 | 56.6 | 282.6 |
Half-life (h) | 2.2 | 2.0 | 2.1 |
T max (h) | 3.5 | 3.5 | 3.5 |
This table illustrates the pharmacokinetic parameters of the different enantiomers, indicating that R-PZQ has lower overall exposure compared to the racemic form but provides effective therapeutic outcomes .
Case Studies and Clinical Insights
Recent clinical studies have explored the effectiveness and safety of (R)-PZQ in diverse populations:
- Ethiopian Study : A systematic review indicated that a single dose of 40 mg/kg praziquantel resulted in an overall cure rate of 89.8% among infected individuals, demonstrating high efficacy against S. mansoni and S. haematobium infections .
- Pharmacogenetic Variations : A study involving Rwandan schoolchildren highlighted how genetic variations in drug-metabolizing enzymes affect praziquantel plasma concentrations and treatment outcomes, underscoring the importance of personalized medicine in schistosomiasis treatment .
属性
分子式 |
C19H24N2O2 |
---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI 键 |
FSVJFNAIGNNGKK-OABFBXGMSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。